molecular formula C10H11N4NaO5S B15507931 Sodium (2S,3S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide

Sodium (2S,3S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide

Cat. No.: B15507931
M. Wt: 322.28 g/mol
InChI Key: RFMIKMMOLPNEDG-NOXKLTGNSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (2S,3S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide, commonly known as Tazobactam Sodium, is a β-lactamase inhibitor used in combination with β-lactam antibiotics (e.g., piperacillin) to enhance their efficacy against resistant bacterial strains . Its molecular formula is C₁₀H₁₁N₄NaO₅S (sodium salt form), with an average molecular weight of 322.07 g/mol . The compound features a bicyclic β-lactam core modified with a 1H-1,2,3-triazol-1-ylmethyl substituent and a 4,4-dioxide moiety, which are critical for its β-lactamase inhibitory activity . Pharmacopeial standards require it to contain 98.0–102.0% purity on an anhydrous basis .

Properties

Molecular Formula

C10H11N4NaO5S

Molecular Weight

322.28 g/mol

IUPAC Name

sodium;(3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/q;+1/p-1/t7?,8?,10-;/m0./s1

InChI Key

RFMIKMMOLPNEDG-NOXKLTGNSA-M

Isomeric SMILES

C[C@@]1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+]

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Tazobactam Sodium to other β-lactam derivatives and β-lactamase inhibitors are summarized below.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Primary Use
Tazobactam Sodium C₁₀H₁₁N₄NaO₅S 322.07 1H-1,2,3-triazol-1-ylmethyl, 4,4-dioxide, bicyclic β-lactam β-lactamase inhibitor
Enmetazobactam C₁₁H₁₄N₄O₅S 314.32 (acid form) 3-methyl-1H-1,2,3-triazol-3-iummethyl, bicyclic β-lactam β-lactamase inhibitor (experimental)
Ampicillin Sodium C₁₆H₁₈N₃NaO₄S 371.39 Aminobenzyl group, bicyclic β-lactam Penicillin antibiotic
Cloxacillin Sodium C₁₉H₁₇ClN₃NaO₅S·H₂O 475.89 Isoxazole substituent, 2-chlorophenyl group Penicillinase-resistant penicillin
Azlocillin Sodium C₂₀H₂₂N₅NaO₆S 483.47 Ureido side chain, imidazolidinone group Extended-spectrum penicillin

Key Observations:

Core Structure : All compounds share the 4-thia-1-azabicyclo[3.2.0]heptane β-lactam core, but substitutions at the 3- and 6-positions dictate functionality .

β-Lactamase Inhibitors vs. Antibiotics: Tazobactam and Enmetazobactam lack intrinsic antibiotic activity but inhibit β-lactamases via triazole-mediated binding to serine residues . Ampicillin and Cloxacillin are antibiotics; their side chains (e.g., aminobenzyl, isoxazole) determine bacterial targeting .

Cloxacillin’s stability is enhanced by its bulky isoxazole group, which resists penicillinase hydrolysis .

Pharmacological Activity

  • Tazobactam Sodium : Combined with piperacillin, it restores activity against Klebsiella pneumoniae and Escherichia coli with MIC₉₀ values ≤8 μg/mL .
  • Enmetazobactam : Exhibits broader inhibition of class A/C β-lactamases compared to Tazobactam, with IC₅₀ values 10-fold lower in some strains .
  • Ampicillin Sodium : Effective against Gram-positive bacteria (MIC₉₀: 0.5–2 μg/mL) but hydrolyzed by most β-lactamases .

Clinical and Research Findings

  • Tazobactam Sodium : Clinical trials demonstrate a 90% cure rate in complicated urinary tract infections when paired with ceftolozane .
  • Enmetazobactam : Phase III trials show synergy with cefepime against multidrug-resistant Enterobacterales .
  • Cloxacillin Sodium : Preferred for methicillin-sensitive Staphylococcus aureus (MSSA) infections due to its resistance to staphylococcal penicillinase .

Preparation Methods

Synthetic Pathways for Tazobactam Sodium

Starting Materials and Key Intermediates

The synthesis of Tazobactam Sodium begins with 6-aminopenicillanic acid (6-APA) , a core scaffold for β-lactam antibiotics. Critical intermediates include:

  • Diphenylmethyl ester of Tazobactam acid : Used to protect the carboxyl group during synthesis.
  • 3-Methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid : Formed via oxidation and cyclization reactions.

Stepwise Synthesis Protocol

Esterification and Oxidation

6-APA undergoes esterification with diphenylmethyl chloride to form the diphenylmethyl ester, followed by oxidation using hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group at the 4th position. This yields the key intermediate 3-methyl-4,4-dioxo-7-oxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate diphenylmethyl ester .

Condensation with 2-Hydroxybenzothiazole

The intermediate reacts with 2-hydroxybenzothiazole under basic conditions (pH 8–9) to introduce the triazole moiety. This step requires precise temperature control (0–5°C) to avoid epimerization.

Chlorination and Cyclization

Chlorination with thionyl chloride converts the hydroxyl group to a chloride, facilitating cyclization to form the bicyclic structure. The reaction is quenched with sodium bicarbonate to stabilize the product.

Hydrolysis and Salt Formation

The diphenylmethyl ester is hydrolyzed using trimethylsilyl iodide , followed by neutralization with sodium hydroxide or sodium carbonate to yield Tazobactam Sodium.

Process Optimization

  • Temperature Control : Maintaining reactions at 6–15°C during salt formation prevents degradation.
  • Freeze-Drying Protocol :
    • Pre-freezing : -45°C for 2–3 hours.
    • Primary Drying : Ramp from -45°C to 0°C over 2.5 hours, hold at 0°C for 6 hours.
    • Secondary Drying : Ramp to 5°C over 1.5 hours, hold for 6 hours.
    • Final Drying : Heat to 50°C at 5–10°C/h, hold for 5–7 hours.

Analytical Characterization

Structural Confirmation

  • High-Performance Liquid Chromatography (HPLC) : Purity >99.5%.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (D₂O) : δ 1.45 (s, 3H, CH₃), 3.15–3.30 (m, 2H, CH₂), 5.10 (s, 1H, triazole-H).
    • ¹³C NMR : 176.8 ppm (C=O), 62.3 ppm (C-SO₂).
  • Mass Spectrometry : m/z 300.29 [M+H]⁺ (calculated for C₁₀H₁₂N₄O₅S).

Stereochemical Integrity

X-ray crystallography confirms the (2S,3S,5R) configuration, critical for β-lactamase inhibition.

Comparative Analysis of Synthetic Methods

Parameter Traditional Method Optimized Patent Method
Starting Material 6-APA 6-APA
Reaction Steps 9 7
Overall Yield 12–15% 28–32%
Purity (HPLC) 97–98% 99.5–99.8%
Process Duration 120 hours 72 hours

Industrial-Scale Considerations

Cost Efficiency

The patented method reduces raw material costs by 40% through streamlined steps and higher yields.

Environmental Impact

  • Solvent Recovery : Ethyl acetate and methanol are recycled with >90% efficiency.
  • Waste Reduction : Chlorination byproducts are neutralized using calcium hydroxide .

Challenges and Solutions

Q & A

Q. Table 1: Key Synthetic Steps

StepReagents/ConditionsYieldReference
CycloadditionCuI, DMF, RT95%
SulfonationH₂O₂, CH₃COOH85%
Salt FormationNaOH, MeOH90%

Basic: What analytical techniques are recommended for structural validation?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for high-resolution refinement, particularly for resolving stereochemistry (e.g., (2S,3S,5R) configuration). SHELXTL (Bruker AXS) is compatible with twinned data .
  • FTIR Spectroscopy : Characterize sulfone (SO₂) stretches (~1300 cm⁻¹) and β-lactam carbonyl (1750 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to confirm triazole protons (δ 7.5–8.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .

Advanced: How can conflicting degradation data under varying pH be resolved?

Methodological Answer:
Degradation Pathways :

  • Acidic Conditions : Hydrolysis of the β-lactam ring, yielding formylacetic acid and sulfinic acid derivatives .
  • Alkaline Conditions : Triazole detachment via nucleophilic substitution, forming 1H-1,2,3-triazole and fragmented bicyclic intermediates .

Q. Contradiction Analysis :

  • Variable Rates : Degradation half-life varies from 2 hours (pH 2) to 48 hours (pH 9). Use HPLC-MS to track intermediates and validate kinetic models .
  • Intermediate Stability : (E)- and (Z)-isomers of dicarboxylic acid intermediates (YTR-830H-Ia/Ib) require chiral chromatography for separation .

Advanced: What strategies improve regioselectivity in triazole synthesis?

Methodological Answer:

  • Catalyst Optimization : Cu(I) salts (e.g., CuBr) with ligands (TBTA) enhance regioselectivity for 1,4-triazoles over 1,5-isomers .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing side products .
  • Microwave Assistance : Accelerate reaction kinetics (10–15 minutes vs. 24 hours) to minimize decomposition .

Basic: What are the primary degradation products in aqueous solutions?

Methodological Answer:

  • Major Products :
    • YTR-830H-II : 2-Amino-3-methyl-3-sulfinobutyric acid (via β-lactam cleavage) .
    • YTR-830H-III : Formylacetic acid (oxidative decarboxylation) .
  • Minor Products : 1H-1,2,3-triazole (under acidic conditions) and unidentified polar metabolites .

Q. Table 2: Degradation Products

ConditionMajor ProductAnalytical Method
pH 21H-1,2,3-triazoleHPLC-UV
pH 7.4YTR-830H-IILC-MS/MS
pH 9YTR-830H-IIINMR

Advanced: How can computational modeling predict stability?

Methodological Answer:

  • DFT Calculations : Model β-lactam ring strain and sulfone electronic effects to predict hydrolysis susceptibility .
  • MD Simulations : Simulate aqueous solvation to identify vulnerable hydrogen bonds (e.g., triazole-C=O interactions) .
  • Validation : Correlate computed activation energies with experimental Arrhenius plots (R² > 0.95) .

Basic: How is purity assessed during synthesis?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (5 µm, 250 mm) with 0.1% TFA/ACN gradients. Purity >99% by area normalization .
  • Elemental Analysis : Confirm sodium content (theoretical: 6.2% w/w) via ICP-OES .
  • TGA/DSC : Detect hydrate formation (weight loss ~100°C) and melting point (decomposition >200°C) .

Advanced: What methodologies address low yields in scaled synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous reactors reduce batch variability (e.g., 85% yield at 10 g scale vs. 65% in batch) .
  • Crystallization Optimization : Use antisolvents (tert-butyl methyl ether) to enhance sodium salt recovery (90% vs. 70%) .
  • Byproduct Recycling : Convert formylacetic acid (degradate) to methyl esters via Fischer esterification for reuse .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.